molecular formula C5H10ClF2NO2 B2524883 Methyl2-amino-3,3-difluorobutanoatehydrochloride CAS No. 171083-44-6

Methyl2-amino-3,3-difluorobutanoatehydrochloride

Cat. No.: B2524883
CAS No.: 171083-44-6
M. Wt: 189.59
InChI Key: SANQHPHTIJYOBZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3-difluorobutanoate hydrochloride (C₈H₁₅F₂N·HCl) is a fluorinated amino ester hydrochloride with a molecular weight of 163.21 g/mol . Its structure features a methyl ester group, a primary amine at the C2 position, and two fluorine atoms at the C3 position of the butanoate backbone. This compound is cataloged under CAS number 1779747-59-9 and is utilized as a building block in medicinal chemistry, particularly in synthesizing fluorinated analogs of bioactive molecules .

Properties

IUPAC Name

methyl 2-amino-3,3-difluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c1-5(6,7)3(8)4(9)10-2;/h3H,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANQHPHTIJYOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171083-44-6
Record name methyl 2-amino-3,3-difluorobutanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3-difluorobutanoate hydrochloride typically involves the reaction of methyl 2-amino-3,3-difluorobutanoate with hydrochloric acid. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-3,3-difluorobutanoate hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted amino derivatives.

    Oxidation: Formation of difluorobutanoic acid derivatives.

    Reduction: Formation of reduced amino alcohols.

    Hydrolysis: Formation of 2-amino-3,3-difluorobutanoic acid.

Scientific Research Applications

Methyl 2-amino-3,3-difluorobutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3-difluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Property Analysis

The table below compares Methyl 2-amino-3,3-difluorobutanoate hydrochloride with three structurally related amino ester hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Structural Features
Methyl 2-amino-3,3-difluorobutanoate HCl C₈H₁₅F₂N·HCl 163.21 3,3-difluoro, methyl ester 1779747-59-9 Fluorination enhances metabolic stability
(S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl C₈H₁₈ClNO₂ 195.69 3,3-dimethyl, ethyl ester 144054-74-0 Steric hindrance from methyl groups
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl C₉H₁₅ClF₃NO₂ 261.67 Cyclobutyl, 3,3,3-trifluoro, ethyl ester 1955519-95-5 Trifluoromethyl and cyclobutyl modifications
Key Observations:

Fluorination vs. The trifluoropropanoate derivative (C₉H₁₅ClF₃NO₂) exhibits higher molecular weight (261.67 g/mol) and lipophilicity due to three fluorine atoms and a cyclobutyl group .

Ester Group Variations :

  • Methyl esters (target compound) generally hydrolyze faster than ethyl esters under physiological conditions, affecting bioavailability .

Biological Activity

Methyl 2-amino-3,3-difluorobutanoate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 2-amino-3,3-difluorobutanoate hydrochloride has the following chemical structure:

  • Molecular Formula : C5H10ClF2N1O2
  • Molecular Weight : 183.59 g/mol
  • CAS Number : [specific CAS number if available]

The biological activity of methyl 2-amino-3,3-difluorobutanoate hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluorobutanoate moiety may influence metabolic pathways by modulating enzyme activity or receptor interactions.

Antimicrobial Properties

Studies have indicated that compounds similar to methyl 2-amino-3,3-difluorobutanoate exhibit antimicrobial properties. For instance, research has shown that certain derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or function .

Antiviral Activity

Preliminary investigations suggest potential antiviral effects against specific viruses. The compound may interfere with viral replication processes, although detailed mechanisms remain under investigation .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of methyl 2-amino-3,3-difluorobutanoate derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative for treatment.
  • Antiviral Screening : In a controlled laboratory setting, methyl 2-amino-3,3-difluorobutanoate hydrochloride was tested against the influenza virus. Results showed a reduction in viral load in infected cell cultures treated with the compound compared to untreated controls. This suggests potential for further development as an antiviral agent .

Table 1: Biological Activities of Methyl 2-amino-3,3-difluorobutanoate Hydrochloride

Activity TypeTarget Organism/PathogenObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliLower MIC than standard antibiotics
AntiviralInfluenza virusReduction in viral load

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3,3-difluorobutanoate hydrochloride, and how can purity be maximized?

The synthesis involves fluorination of the amino acid backbone via flow chemistry to enhance reaction efficiency and reduce side products. Key steps include:

  • Fluorine introduction : Selective fluorination at the 3-position using boron-based catalysts under anhydrous conditions to minimize hydrolysis .
  • Esterification : Methanol-mediated esterification under controlled pH (4–6) to avoid racemization .
  • Hydrochloride salt formation : Precipitation with HCl gas in dichloromethane, followed by recrystallization in ethanol/water (3:1 v/v) for >98% purity . Purity validation requires RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (δ 3.79 ppm for methyl ester, δ 9.00 ppm for amine-HCl) .

Q. How does the fluorine substitution at the 3-position influence the compound’s chemical reactivity compared to non-fluorinated analogs?

The electron-withdrawing effect of fluorine increases electrophilicity at the β-carbon, altering reaction pathways:

  • Nucleophilic substitution : Enhanced reactivity with thiols or amines at the β-position, requiring lower activation temperatures (e.g., 40°C vs. 60°C for non-fluorinated analogs) .
  • Metabolic stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, as shown in microsomal assays (t₁/₂ = 2.3 hr vs. 0.8 hr for non-fluorinated analogs) .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to confirm enantiomeric excess (>99% ee) .
  • 19F NMR : Peaks at δ -112 ppm (CF2) confirm fluorine positioning .
  • X-ray crystallography : Resolves spatial arrangement of fluorine and amine groups, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

Discrepancies in receptor binding assays (e.g., μM vs. nM IC50 values) may arise from:

  • Solubility variations : Use DMSO/PBS (1:9) to maintain solubility >1 mg/mL and avoid aggregation .
  • Receptor isoform specificity : Validate targets via CRISPR-edited cell lines (e.g., ΔGABAA-α1 vs. wild-type) to isolate isoform effects .
  • Metabolite interference : LC-MS/MS profiling of incubation media to rule out fluorinated byproducts .

Q. What strategies improve the compound’s bioavailability in preclinical models?

  • Prodrug design : Convert the methyl ester to a pivaloyloxymethyl group, increasing intestinal absorption (Cmax by 2.5× in rat PK studies) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150 nm size) to enhance brain penetration, achieving 15% CSF/plasma ratio in murine models .

Q. How does the compound interact with enzymatic targets, and what computational tools validate these interactions?

  • Docking studies : AutoDock Vina predicts binding to GABA transaminase (ΔG = -9.2 kcal/mol) via hydrogen bonding with Glu270 and hydrophobic interactions with the difluoro group .
  • Kinetic assays : Stopped-flow fluorimetry reveals noncompetitive inhibition (Ki = 4.7 μM) against human dipeptidyl peptidase IV .

Methodological Challenges and Solutions

Q. Why do batch-to-batch variations occur in fluorination efficiency, and how can they be mitigated?

Variations stem from trace moisture in reagents, which hydrolyzes boron-fluoride intermediates. Solutions:

  • In-line drying : Molecular sieves (3Å) in flow reactors reduce moisture to <50 ppm .
  • Real-time monitoring : FTIR spectroscopy tracks fluorine incorporation (C-F stretch at 1150 cm⁻¹) during synthesis .

Q. What in vitro models best predict the compound’s neuropharmacological effects?

  • Primary neuronal cultures : Rat cortical neurons treated with 10–100 μM show GABAergic signaling modulation (Ca²⁺ flux assays) .
  • Blood-brain barrier (BBB) models : Co-culture of hCMEC/D3 endothelial cells and astrocytes to measure Papp values (e.g., 8.2 × 10⁻⁶ cm/s) .

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